1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea
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Overview
Description
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is a complex organic compound that belongs to the class of ureas It features a benzoyl group attached to a tetrahydroisoquinoline moiety, which is further linked to a cyclohexylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the benzoyl group. The final step involves the formation of the urea linkage with the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring or the urea linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can lead to amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea involves its interaction with specific molecular targets. The benzoyl group and tetrahydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The urea linkage may also play a role in stabilizing the compound’s binding to its target. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
Uniqueness
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylurea moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(18-7-3-1-4-8-18)26-14-13-17-11-12-21(15-19(17)16-26)25-23(28)24-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,15,20H,2,5-6,9-10,13-14,16H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPZHMEZUIZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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